molecular formula C27H41N5O8 B589602 Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) CAS No. 147821-01-0

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid)

Cat. No.: B589602
CAS No.: 147821-01-0
M. Wt: 563.652
InChI Key: YDZUBBLQRCLQPS-CHLMOITFSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of Ac-Tyr-Val-Lys-Asp-aldehyde is Caspase-1 . Caspase-1 is a type of enzyme known as a cysteine-aspartic protease that plays a crucial role in cellular apoptosis (programmed cell death) and inflammation. By inhibiting Caspase-1, Ac-Tyr-Val-Lys-Asp-aldehyde can influence these processes.

Mode of Action

Ac-Tyr-Val-Lys-Asp-aldehyde acts as an inhibitor of Caspase-1 . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can lead to changes in cellular processes such as apoptosis and inflammation.

Biochemical Pathways

The inhibition of Caspase-1 by Ac-Tyr-Val-Lys-Asp-aldehyde affects the apoptosis pathway. Caspase-1 is a key player in the initiation of this pathway, and its inhibition can prevent the cascade of events leading to programmed cell death. This can have downstream effects on cellular health and survival .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its bioavailability.

Result of Action

By inhibiting Caspase-1, Ac-Tyr-Val-Lys-Asp-aldehyde can prevent the initiation of apoptosis, potentially promoting cell survival . This could have implications for diseases associated with excessive apoptosis, such as anemia-associated chronic diseases, chemotherapy-induced anemia, and Diamond-Blackfan anemia .

Action Environment

The action of Ac-Tyr-Val-Lys-Asp-aldehyde can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in DMSO suggests that the presence of this solvent could impact its efficacy .

Preparation Methods

The synthesis of Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) involves multiple steps, typically starting with the protection of amino groups followed by coupling reactions to form the peptide chain

Chemical Reactions Analysis

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) undergoes several types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) is used in various scientific research applications:

Comparison with Similar Compounds

Similar compounds to Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) include other peptide aldehydes that activate caspases. Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) is unique due to its specific sequence and the presence of the aldehyde group, which allows it to effectively activate caspases and study the apoptotic process. Other similar compounds include:

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t18-,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGHFYULXWTKCY-ROQCDXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) impact UVB-induced apoptosis in human keratinocytes?

A1: Ac-Tyr-Val-Lys-Asp-aldehyde is a known inhibitor of caspase-1 (also known as ICE-like protease). The research paper examined the effects of UVB irradiation on human keratinocyte HaCaT cells and found that UVB exposure leads to apoptotic changes. While the study showed that UVB irradiation led to a small increase in caspase-1 activity, pre-treatment with Ac-Tyr-Val-Lys-Asp-aldehyde did not have a significant effect on UVB-induced apoptosis in these cells []. This suggests that while caspase-1 activity might be slightly elevated after UVB exposure, it does not play a central role in the apoptotic process in this specific context.

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